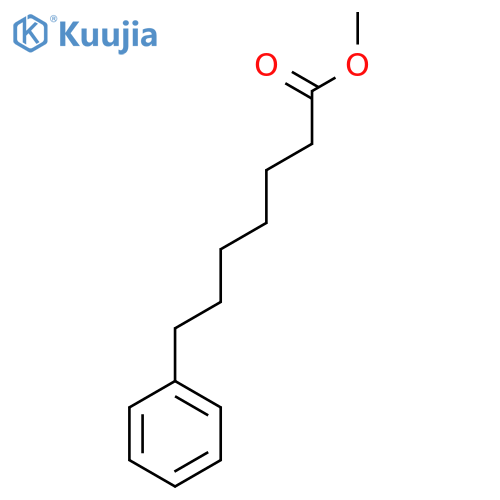Cas no 101689-18-3 (Methyl 7-phenylheptanoate)

Methyl 7-phenylheptanoate structure
商品名:Methyl 7-phenylheptanoate
Methyl 7-phenylheptanoate 化学的及び物理的性質
名前と識別子
-
- Methyl 7-phenylheptanoate
- 7-Phenylheptanoic acid methyl ester
- 7-Phenyl-heptansaeure-methylester
- Benzeneheptanoic acid,methyl ester
- methyl 7-phenyl-heptanoate
- MFCD02093971
- CS-0442725
- BEA68918
- Benzeneheptanoic acid, methyl ester
- AS-62443
- Methyl7-phenylheptanoate
- AKOS027320156
- DTXSID40426624
- FT-0628692
- 101689-18-3
- SCHEMBL9219599
-
- MDL: MFCD02093971
- インチ: 1S/C14H20O2/c1-16-14(15)12-8-3-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,2-3,5,8-9,12H2,1H3
- InChIKey: FZSNATXOGRAOIL-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CCCCCCC1C=CC=CC=1)=O
- BRN: 2694776
計算された属性
- せいみつぶんしりょう: 220.14600
- どういたいしつりょう: 220.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 8
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 26.3Ų
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 黄色または無色の液体
- 密度みつど: 0.98
- ふってん: 155°C 1,5mm
- フラッシュポイント: 155°C/1.5mm
- 屈折率: 1.4946
- PSA: 26.30000
- LogP: 3.35260
- ようかいせい: 水に溶けない
Methyl 7-phenylheptanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-269558-1g |
Methyl 7-phenylheptanoate, |
101689-18-3 | 1g |
¥1076.00 | 2023-09-05 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17905-1g |
Methyl 7-phenylheptanoate, 98% |
101689-18-3 | 98% | 1g |
¥2049.00 | 2023-02-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17905-5g |
Methyl 7-phenylheptanoate, 98% |
101689-18-3 | 98% | 5g |
¥8062.00 | 2023-02-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-BY678-200mg |
Methyl 7-phenylheptanoate |
101689-18-3 | 98% | 200mg |
¥441.0 | 2022-02-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-269558-1 g |
Methyl 7-phenylheptanoate, |
101689-18-3 | 1g |
¥1,076.00 | 2023-07-11 | ||
| eNovation Chemicals LLC | D761393-1g |
Benzeneheptanoic acid, methyl ester |
101689-18-3 | 98% | 1g |
$290 | 2023-09-01 |
Methyl 7-phenylheptanoate 関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
101689-18-3 (Methyl 7-phenylheptanoate) 関連製品
- 116754-85-9(Benzenepentadecanoicacid, b-methyl-, methyl ester)
- 2046-17-5(Methyl 4-Phenylbutyrate)
- 20620-59-1(Methyl 5-Phenylpentanoate)
- 2021-28-5(Ethyl 3-phenylpropionate)
- 10031-93-3(Benzenebutanoic Acid Ethyl Ester)
- 37779-49-0(Methyl 3-oxo-4-phenylbutanoate)
- 103-25-3(Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Ester))
- 6281-40-9(Hexanoic acid,3-phenylpropyl ester)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
